Functional Selectivity: β-Arrestin-2 Translocation EC50 vs. cAMP Antagonism Profile Compared to Aripiprazole and UNC9994
UNC9975 exhibits potent, partial agonist activity in D2R-mediated β-arrestin-2 recruitment assays, with an EC50 of 1.1 nM and Emax of 43% in the Tango assay [1]. Critically, it shows no detectable activation of Gi-mediated cAMP production, functioning instead as an antagonist of this pathway [2]. This signaling profile contrasts sharply with aripiprazole, which is a partial agonist in both the β-arrestin (EC50 = 2.4 nM, Emax = 73%) and cAMP pathways (EC50 = 38 nM, Emax = 51%) [1][3]. It also differs from UNC9994, which is a less potent β-arrestin partial agonist in some assays (EC50 = 448 nM, Emax = 64% in DiscoveRx) and displays a more pronounced β-arrestin efficacy [4].
| Evidence Dimension | D2R-mediated β-arrestin-2 translocation (Tango assay) |
|---|---|
| Target Compound Data | EC50 = 1.1 nM, Emax = 43% |
| Comparator Or Baseline | Aripiprazole: EC50 = 2.4 nM, Emax = 73%; UNC9994: EC50 = 6.1 nM, Emax = 91% |
| Quantified Difference | UNC9975 EC50 is 2.2-fold lower than aripiprazole; Emax is 30 percentage points lower than aripiprazole and 48 percentage points lower than UNC9994 |
| Conditions | HTLA cells transfected with D2V2-TCS-tTA construct, Tango assay measuring β-arrestin-2 recruitment |
Why This Matters
The distinct combination of potent β-arrestin-2 recruitment (EC50 = 1.1 nM) and complete G-protein antagonism defines UNC9975 as a cleaner tool for isolating β-arrestin-2-specific signaling, whereas aripiprazole and UNC9994 introduce confounding G-protein partial agonism.
- [1] Allen JA, Yost JM, Setola V, Chen X, Sassano MF, Chen M, Peterson S, Yadav PN, Huang XP, Feng B, Jensen NH, Che X, Bai X, Frye SV, Wetsel WC, Caron MG, Javitch JA, Roth BL, Jin J. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proc Natl Acad Sci U S A. 2011 Nov 8;108(45):18488-18493. Fig. 2B. View Source
- [2] Allen JA, Yost JM, Setola V, Chen X, Sassano MF, Chen M, Peterson S, Yadav PN, Huang XP, Feng B, Jensen NH, Che X, Bai X, Frye SV, Wetsel WC, Caron MG, Javitch JA, Roth BL, Jin J. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proc Natl Acad Sci U S A. 2011 Nov 8;108(45):18488-18493. View Source
- [3] Allen JA, Yost JM, Setola V, Chen X, Sassano MF, Chen M, Peterson S, Yadav PN, Huang XP, Feng B, Jensen NH, Che X, Bai X, Frye SV, Wetsel WC, Caron MG, Javitch JA, Roth BL, Jin J. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proc Natl Acad Sci U S A. 2011 Nov 8;108(45):18488-18493. Fig. 2A. View Source
- [4] Allen JA, Yost JM, Setola V, Chen X, Sassano MF, Chen M, Peterson S, Yadav PN, Huang XP, Feng B, Jensen NH, Che X, Bai X, Frye SV, Wetsel WC, Caron MG, Javitch JA, Roth BL, Jin J. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy. Proc Natl Acad Sci U S A. 2011 Nov 8;108(45):18488-18493. Fig. 2C. View Source
